molecular formula C23H22FN5O3 B2725880 3-[(4-fluorophenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 887696-96-0

3-[(4-fluorophenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2725880
CAS No.: 887696-96-0
M. Wt: 435.459
InChI Key: JRYHROXPIHJRPE-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a methoxy-methylphenyl group, and a dihydropurinoimidazole core, making it a subject of interest for chemists and pharmacologists.

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

From the literature, it is revealed that imidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the fluorophenylmethyl group:

    Construction of the methoxy-methylphenyl group: This can be achieved through methylation and methoxylation reactions.

    Assembly of the dihydropurinoimidazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield improvement, cost reduction, and environmental sustainability.

Chemical Reactions Analysis

3-[(4-fluorophenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 3-[(4-fluorophenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include other fluorophenyl and methoxy-methylphenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups or core structures. The uniqueness of this compound lies in its combination of these groups with the dihydropurinoimidazole core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-14-4-9-18(32-3)17(12-14)27-10-11-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)13-15-5-7-16(24)8-6-15/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYHROXPIHJRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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